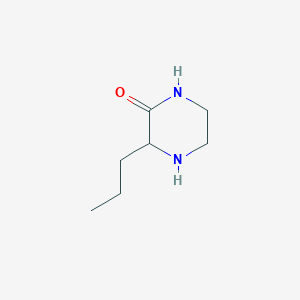

3-Propylpiperazin-2-one

Description

3-Propylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazin-2-one family, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The "3-propyl" designation refers to the propyl substituent attached to the third position of the piperazin-2-one scaffold.

Properties

IUPAC Name |

3-propylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYKZRANLMUCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Propylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-propylpiperazin-2-ol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the propyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 3-Propylpiperazin-2-ol.

Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Propylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: this compound is used in the production of polymers and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 3-Propylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Estimated molecular weight based on structure.

Key Observations :

- Lipophilicity : Alkyl substituents (e.g., propyl) likely increase logP compared to polar groups like pyridinyl or halogenated aryl rings.

- Solubility : Aromatic derivatives (e.g., benzyl, chlorophenyl) may exhibit lower aqueous solubility due to planar, hydrophobic structures, whereas alkyl groups could further reduce polarity.

Research and Application Contexts

- 3-(Pyridin-2-yl)piperazin-2-one : Used in synthetic chemistry for heterocyclic derivatization .

- Benzyl/Chlorophenyl derivatives : Explored in drug discovery for CNS targets due to their structural resemblance to bioactive molecules .

- This compound: Potential applications in medicinal chemistry as a lipophilic scaffold for optimizing pharmacokinetic properties.

Biological Activity

3-Propylpiperazin-2-one is a piperazine derivative that has garnered interest due to its potential biological activities, including neuroprotective, antimicrobial, and anticancer properties. This article delves into the compound's biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with a propyl group attached to one nitrogen atom and a carbonyl group at the second position. This structure is significant for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against human leukemia cells. For instance, derivatives of piperidine frameworks have shown significant activity in inhibiting cell growth, suggesting that this compound may also possess similar properties.

Table 1: Summary of Anticancer Studies on Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | TBD | Induction of apoptosis |

| 4-(3-(Piperidin-4-yl)propyl)piperidin-1-one | Reh (Leukemia) | TBD | Cell cycle arrest |

| 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines | Various | TBD | Inhibition of proliferation |

Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential mechanisms include inhibition of neurotransmitter uptake and modulation of ion channels, which are critical in maintaining neuronal health. The ability of this compound to influence these pathways could position it as a candidate for treating conditions such as Parkinson's disease.

Case Study: Neuroprotective Mechanism

A study evaluated various piperazine derivatives for their effects on neurotransmitter systems. Results indicated that certain derivatives could significantly inhibit dopamine reuptake, suggesting a mechanism that could be explored further for this compound.

Antimicrobial Activity

In vitro studies have shown that piperazine derivatives exhibit antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound may also possess antimicrobial properties worth investigating.

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 3-(4-fluorophenyl)piperazine | Pseudomonas aeruginosa | TBD |

| N-(4-chlorophenyl)piperazine | Escherichia coli | TBD |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.

- Ion Channel Modulation : The compound may affect voltage-gated ion channels, contributing to its neuroprotective effects.

- Neurotransmitter Uptake : By inhibiting neurotransmitter transporters, it may enhance synaptic availability of neurotransmitters like serotonin and dopamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.